molecular formula C25H25BrN2O4 B385539 1-(4-BROMOPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

1-(4-BROMOPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Cat. No.: B385539
M. Wt: 497.4g/mol
InChI Key: APSQYCOWWQINEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BROMOPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 7-methylchromenone, and 3-morpholin-4-ylpropylamine.

    Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with 7-methylchromenone in the presence of a base like potassium carbonate (K2CO3) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the chromeno[2,3-c]pyrrole core.

    Substitution Reaction: Finally, the 3-morpholin-4-ylpropylamine is introduced through a substitution reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOPHENYL)-7-METHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Bromophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,

Properties

Molecular Formula

C25H25BrN2O4

Molecular Weight

497.4g/mol

IUPAC Name

1-(4-bromophenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25BrN2O4/c1-16-3-8-20-19(15-16)23(29)21-22(17-4-6-18(26)7-5-17)28(25(30)24(21)32-20)10-2-9-27-11-13-31-14-12-27/h3-8,15,22H,2,9-14H2,1H3

InChI Key

APSQYCOWWQINEL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)Br

Origin of Product

United States

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